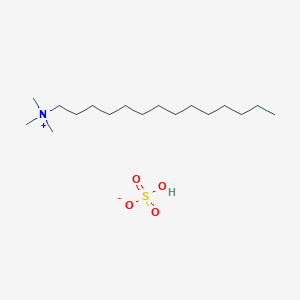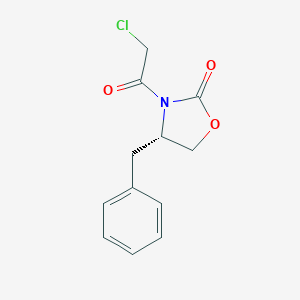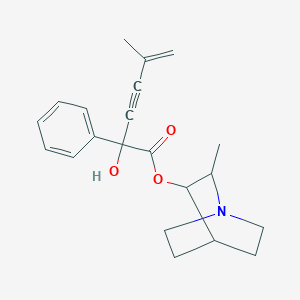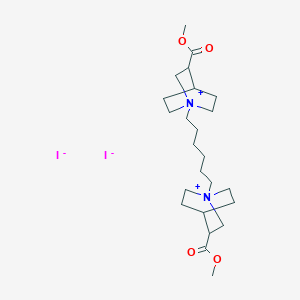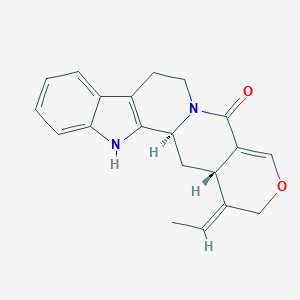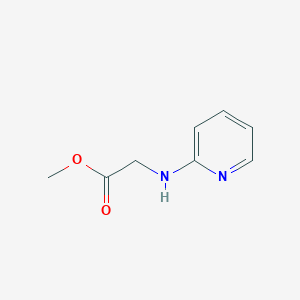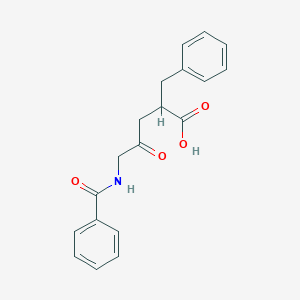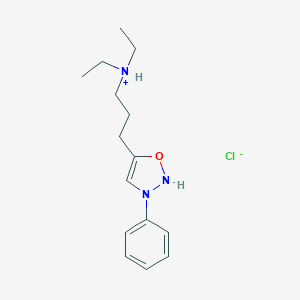
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride, also known as Ro 15-4513, is a compound that has been widely used in scientific research due to its unique properties. Ro 15-4513 is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Mecanismo De Acción
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 is a selective antagonist of the GABA(A) receptor. It binds to the benzodiazepine site on the GABA(A) receptor, which is a site that is involved in the modulation of the receptor by benzodiazepines. By binding to this site, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 blocks the effects of benzodiazepines on the GABA(A) receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several biochemical and physiological effects. It has been shown to decrease the sedative effects of benzodiazepines and alcohol. It has also been shown to increase the anxiety-like behavior in animals. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in the development of tolerance to benzodiazepines and alcohol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several advantages for lab experiments. It is a selective antagonist of the GABA(A) receptor, which allows for the study of the specific effects of the receptor. It has been widely used in scientific research, which allows for the comparison of results across different studies. However, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 also has some limitations for lab experiments. It has been shown to have some off-target effects, which can lead to the misinterpretation of results. It also has a short half-life, which can make it difficult to maintain a stable concentration in experiments.
Direcciones Futuras
There are several future directions for research on delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513. One direction is the study of the role of the GABA(A) receptor in the development of alcohol dependence. Another direction is the study of the effects of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 on the GABA(A) receptor in different brain regions. Additionally, the development of more selective antagonists of the GABA(A) receptor could lead to a better understanding of the role of the receptor in the central nervous system.
Métodos De Síntesis
The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 involves several steps. The first step is the reaction of 3-phenylpropionitrile with ethyl chloroacetate to form ethyl 3-phenylpropionate. The second step is the reaction of ethyl 3-phenylpropionate with hydrazine hydrate to form 3-phenyl-1,2,4-oxadiazol-5-one. The third step is the reaction of 3-phenyl-1,2,4-oxadiazol-5-one with diethylaminoethyl chloride hydrochloride to form delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 hydrochloride.
Aplicaciones Científicas De Investigación
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been widely used in scientific research due to its unique properties. It is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in alcohol dependence, anxiety, and sleep disorders. It has also been used to study the effects of alcohol on the GABA(A) receptor.
Propiedades
Número CAS |
102504-40-5 |
|---|---|
Nombre del producto |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride |
Fórmula molecular |
C15H24ClN3O |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-3-17(4-2)12-8-11-15-13-18(16-19-15)14-9-6-5-7-10-14;/h5-7,9-10,13,16H,3-4,8,11-12H2,1-2H3;1H |
Clave InChI |
MYDGXUOXBHOOAM-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
Sinónimos |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



